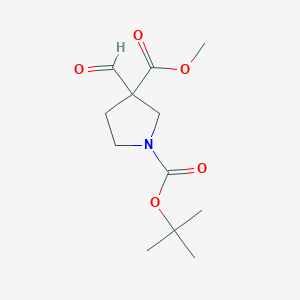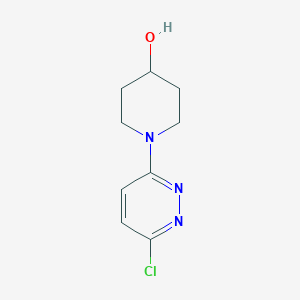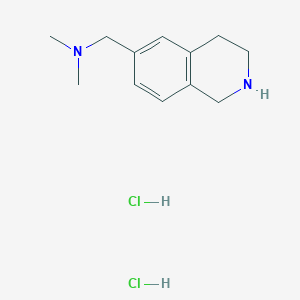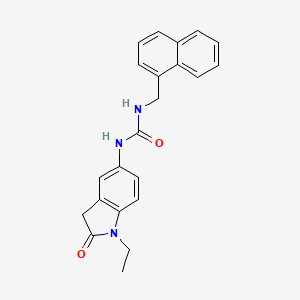
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is a chemical compound with the molecular formula C12H19NO5 . It has a molecular weight of 257.29 . This compound is typically stored at -10°C and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is 1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is an oil-like substance . It has a molecular weight of 257.29 and is typically stored at -10°C . The compound’s predicted boiling point is 337.8±35.0 °C and its predicted density is 1.160±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
Chiral Auxiliary Applications and Dipeptide Synthesis A study presented the synthesis of both enantiomers of tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate from L-alanine. This compound served as a chiral auxiliary and a building block in dipeptide synthesis, showcasing its versatility in enantioselective chemical transformations. The study demonstrated the synthesis of enantiomerically pure compounds through various reactions, including benzylation of Zn-enolate, oxidative coupling, and Michael additions with aryl cuprates, highlighting the compound's role in achieving high enantiomeric ratios in product synthesis (Studer, Hintermann, & Seebach, 1995).
N-Boc Protected Oxazolidines from L-Serine Research focusing on the synthesis of (S)-tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate derivatives from L-Serine as a chiral starting material. The study detailed a method for protecting amino terminals with Boc2O and achieving cyclization to produce structurally significant precursors for medicinally relevant molecules, showcasing an efficient approach to synthesizing chiral intermediates for pharmaceutical development (Khadse & Chaudhari, 2015).
Palladium-Catalyzed Multicomponent Synthesis of Aminopyrroles A study described the use of palladium catalysis in the synthesis of polysubstituted aminopyrroles through a three-component reaction involving propargyl carbonates, isocyanides, and alcohols or water. This research outlined a novel synthetic route for the construction of complex pyrrole derivatives, highlighting the compound's utility in facilitating multifaceted chemical reactions (Qiu, Wang, & Zhu, 2017).
Analytical and Pharmaceutical Chemistry
Stereoselective Hydroformylation The hydroformylation of methyl (2R)-2-tert-butyl-Δ4-1,3-oxazoline-3-carboxylate was investigated, resulting in high diastereoselectivities. This study highlighted the compound's significance in producing key intermediates for synthesizing homochiral amino acid derivatives, which are valuable in pharmaceutical synthesis and development (Kollár & Sándor, 1993).
Large-Scale Preparation from L-Aspartic Acid A process for synthesizing (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine from L-aspartic acid on a large scale was developed, demonstrating the compound's utility in generating amino acid derivatives for pharmaceutical applications. This research provided an economical and efficient approach for preparing chiral building blocks essential in drug synthesis (Yoshida et al., 1996).
Mechanism of Action
The mechanism of action for “1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate” is not specified in the retrieved data. It’s worth noting that the mechanism of action for a chemical compound typically depends on its intended use, particularly if it’s used in the synthesis of biologically active molecules .
Safety and Hazards
properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-formylpyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-11(2,3)18-10(16)13-6-5-12(7-13,8-14)9(15)17-4/h8H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAXXGXIWADHYGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C=O)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
CAS RN |
2219369-29-4 |
Source


|
| Record name | 1-tert-butyl 3-methyl 3-formylpyrrolidine-1,3-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(Furan-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2703728.png)
![ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2703729.png)
![2-(2-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B2703733.png)
![(Z)-methyl 2-(6-methoxy-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2703736.png)

![5-[3,5-bis(trifluoromethyl)phenyl]furan-2-carboxylic Acid](/img/structure/B2703739.png)
![3-((3,4-dimethylphenyl)sulfonyl)-1-ethyl-2-imino-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2703740.png)

![tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate](/img/structure/B2703742.png)


![N-(furan-2-ylmethyl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2703748.png)
